1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a complex organic compound that features a tert-butyldimethylsilyl group, a dimethylamino phenyl group, and a pyrrolo[2,3-b]pyridine core
Preparation Methods
The synthesis of 1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and the subsequent introduction of the tert-butyldimethylsilyl and dimethylamino phenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Scientific Research Applications
1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-butyldimethylsilyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.
1-(tert-butyldimethylsilyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a methoxy group instead of a dimethylamino group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H29N3O2Si |
---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-5-[4-(dimethylamino)phenyl]pyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H29N3O2Si/c1-22(2,3)28(6,7)25-14-19(21(26)27)18-12-16(13-23-20(18)25)15-8-10-17(11-9-15)24(4)5/h8-14H,1-7H3,(H,26,27) |
InChI Key |
LYTYNLUCGUWNKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC(=C2)C3=CC=C(C=C3)N(C)C)C(=O)O |
Origin of Product |
United States |
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